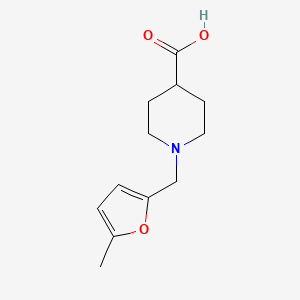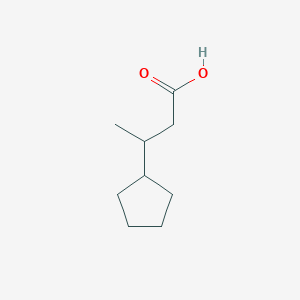
3-Cyclopentylbutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylbutanoicacid is an organic compound characterized by a cyclopentyl group attached to a butanoic acid chain. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutanoicacid typically involves the reaction of cyclopentylmagnesium bromide with butanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
- Addition of the prepared Grignard reagent to a butanoic acid derivative, such as butanoyl chloride, under anhydrous conditions.
- Acidic workup to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentylbutanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylbutanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclopentylbutanoic acid derivatives.
Reduction: Cyclopentylbutanol.
Substitution: Halogenated cyclopentylbutanoic acids.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylbutanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of 3-Cyclopentylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes, leading to altered cellular functions.
Gene expression: Affecting the expression of genes related to inflammation, pain, and other physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylpropanoic acid: Similar structure but with a shorter carbon chain.
Cyclopentylacetic acid: Another cyclopentyl derivative with different chemical properties.
Cyclopentylmethylamine: Contains a cyclopentyl group but with an amine functional group instead of a carboxylic acid .
Uniqueness
3-Cyclopentylbutanoicacid is unique due to its specific combination of a cyclopentyl ring and a butanoic acid chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
VELADEJPRMSHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



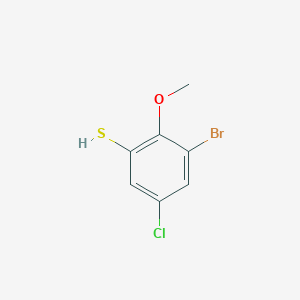
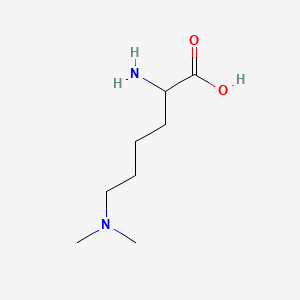
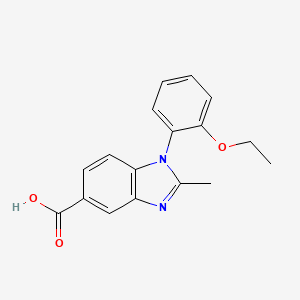
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
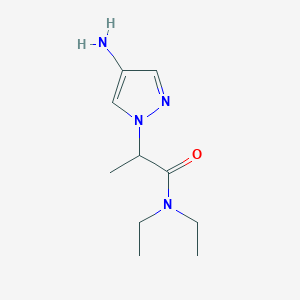
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)

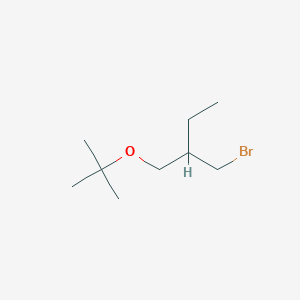
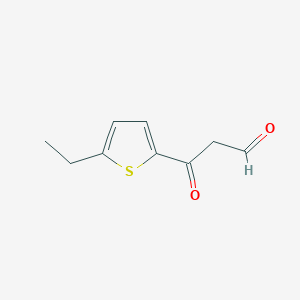
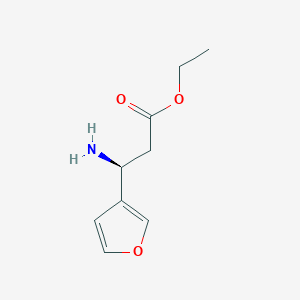

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
